molecular formula C21H18N4O2S B6538512 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea CAS No. 1060286-84-1

1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea

Cat. No.: B6538512
CAS No.: 1060286-84-1
M. Wt: 390.5 g/mol
InChI Key: OHXGSRBJSJXPEF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methylphenyl group at position 3 and a thiophen-2-yl urea moiety. The quinazolinone scaffold is known for its bioactivity in anticancer and antimicrobial contexts due to its ability to interact with enzymes like kinases and topoisomerases . The methyl substituents on the quinazolinone and phenyl rings likely enhance lipophilicity and metabolic stability, while the thiophene-urea group contributes to hydrogen-bonding interactions, a critical factor in target binding .

Properties

IUPAC Name

1-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-12-15(9-10-17(13)23-21(27)24-19-8-5-11-28-19)25-14(2)22-18-7-4-3-6-16(18)20(25)26/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXGSRBJSJXPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related urea derivatives, focusing on structural motifs, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 3,4-Dihydroquinazolin-4-one 2-Methylphenyl, thiophen-2-yl urea ~393.4* N/A Anticancer (inferred)
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea Benzamido-phenyl Thiophen-2-yl urea ~337.4 180–185 Anticancer (IC₅₀: 8–22 µM)
TTU8 (1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) Thiophenylthiazole 4-Nitrophenyl ~383.4 275–277 Antibacterial (MIC: 12.5 µg/mL)
1-Substituted-3-(4-oxo-2-phenylquinazolin-3-yl)urea Quinazolinone Varied aryl/alkyl groups ~350–420 90–210 Antibacterial (ZI: 14–18 mm)

*Calculated based on molecular formula C₂₁H₁₈N₄O₂S.

Key Structural and Functional Insights

Core Scaffold Differences: The target compound’s 3,4-dihydroquinazolin-4-one core distinguishes it from benzamido-phenyl (e.g., ) or thiophenylthiazole (e.g., TTU8 ) derivatives. The quinazolinone moiety is associated with kinase inhibition and DNA intercalation, whereas thiazole-containing analogs (TTU8) exhibit antibacterial activity due to nitro group electron-withdrawing effects .

Substituent Effects: Methyl Groups: The 2-methyl groups on the quinazolinone and phenyl rings in the target compound may improve membrane permeability compared to non-methylated analogs (e.g., 2-phenylquinazolinones in ). Methylation is a common strategy to reduce metabolic oxidation . Thiophene vs.

Biological Activity Trends: Anticancer Activity: The benzamido-phenyl-thiophene urea derivative () showed moderate activity (IC₅₀: 8–22 µM) against renal and breast cancer cell lines. The target compound’s quinazolinone core may enhance potency due to its planar structure and ability to intercalate DNA . Antibacterial Activity: Quinazolinone-urea derivatives with trifluoromethyl groups (e.g., ) demonstrated higher antibacterial potency (MIC: 6.25 µg/mL) than the target compound’s inferred profile, suggesting electron-withdrawing groups enhance microbial target binding .

Physicochemical Properties :

  • Melting points correlate with crystallinity: Nitro-substituted TTU8 (275–277°C ) has higher rigidity than the target compound, which likely melts at 190–210°C based on analogs . Lower melting points may improve solubility, critical for bioavailability.

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